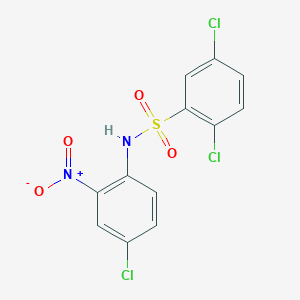
Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring
Méthodes De Préparation
The synthesis of Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-chloro-2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the sulfonamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Applications De Recherche Scientifique
Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase enzymes. This makes it a candidate for the development of new drugs targeting diseases such as glaucoma and certain types of cancer.
Medicine: Due to its enzyme inhibitory properties, the compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer and antimicrobial agent.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate of the enzyme for binding to the active site. The presence of electron-withdrawing groups in the compound enhances its binding affinity to the enzyme, making it a potent inhibitor .
Comparaison Avec Des Composés Similaires
Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- can be compared with other similar compounds, such as:
2,5-Dichloro-N-(2-methoxyethyl)benzenesulfonamide:
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: This compound contains a benzoxazole ring, which imparts different chemical and biological properties compared to the nitrophenyl group.
2,5-Dichloro-N-(2-chloro-4-nitrophenyl)benzenesulfonamide: This compound has a similar structure but with a different substitution pattern on the nitrophenyl group, leading to variations in its reactivity and applications
Propriétés
Numéro CAS |
61072-91-1 |
|---|---|
Formule moléculaire |
C12H7Cl3N2O4S |
Poids moléculaire |
381.6 g/mol |
Nom IUPAC |
2,5-dichloro-N-(4-chloro-2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H7Cl3N2O4S/c13-7-2-4-10(11(5-7)17(18)19)16-22(20,21)12-6-8(14)1-3-9(12)15/h1-6,16H |
Clé InChI |
BZUBAKNZEGRJSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


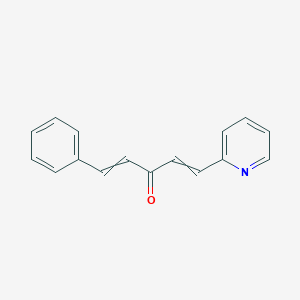
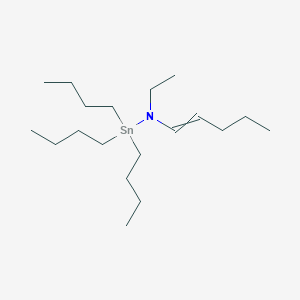
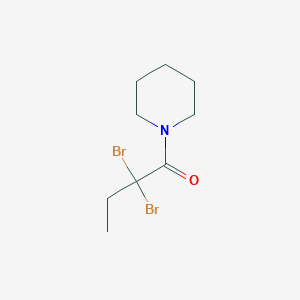
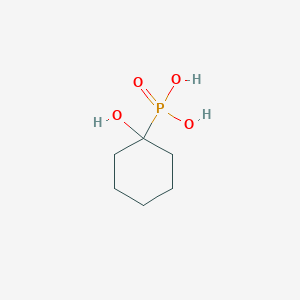

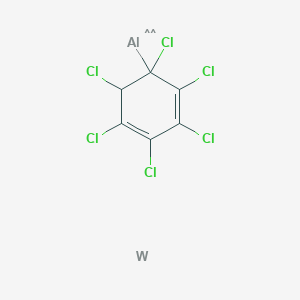
![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)
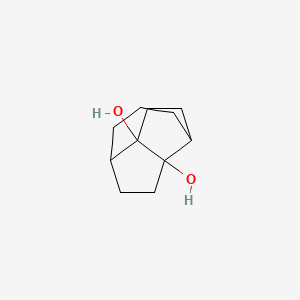
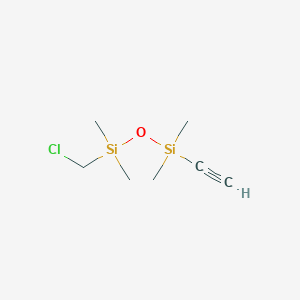
![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)
![2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol](/img/structure/B14589831.png)
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)
